
Phosphonium, tributyl(2-methoxypropyl)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, tributyl(2-methoxypropyl)-, chloride: is a quaternary phosphonium salt with the molecular formula C16H36ClOP . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, tributyl(2-methoxypropyl)-, chloride typically involves the reaction of tributylphosphine with 2-methoxypropyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
P(C4H9)3+ClCH2CH(OCH3)CH3→[P(C4H9)3CH2CH(OCH3)CH3]+Cl−
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, tributyl(2-methoxypropyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, and alkoxides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Phosphonium, tributyl(2-methoxypropyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as an additive in lubricants.
Mechanism of Action
The mechanism of action of Phosphonium, tributyl(2-methoxypropyl)-, chloride involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt membrane integrity, leading to changes in cell permeability and function. It also interacts with specific enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Phosphonium, tributyl(2-hydroxypropyl)-, chloride
- Phosphonium, tributyl(2-ethoxyethyl)-, chloride
- Phosphonium, tributyl(2-methoxyethyl)-, chloride
Uniqueness
Phosphonium, tributyl(2-methoxypropyl)-, chloride is unique due to its specific alkyl chain structure, which imparts distinct physicochemical properties. This uniqueness makes it particularly effective in applications such as phase-transfer catalysis and membrane studies .
Properties
CAS No. |
121848-13-3 |
|---|---|
Molecular Formula |
C16H36OP.Cl C16H36ClOP |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
tributyl(2-methoxypropyl)phosphanium;chloride |
InChI |
InChI=1S/C16H36OP.ClH/c1-6-9-12-18(13-10-7-2,14-11-8-3)15-16(4)17-5;/h16H,6-15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
UDRBACREFJVZDG-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC(C)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


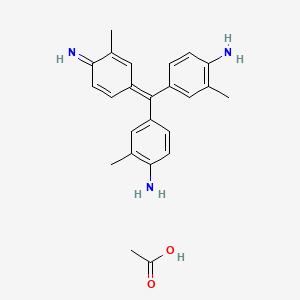
![[(3S,3aR,6S,6aS)-3-[4-[3-(4,5-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12719732.png)
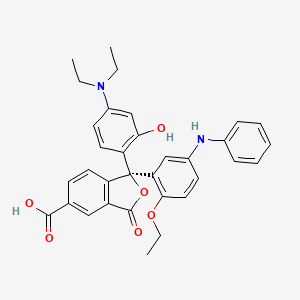
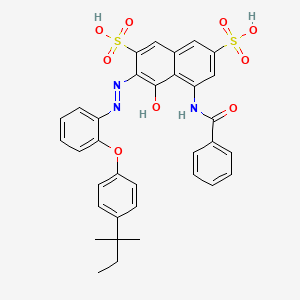

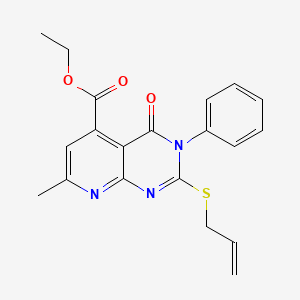


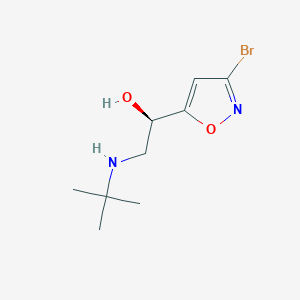
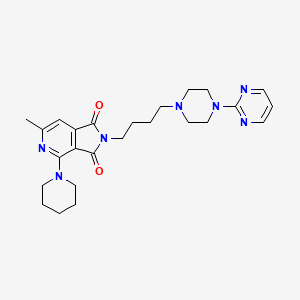



![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
